molecular formula C6H12O5 B147805 Methyl beta-D-xylopyranoside CAS No. 612-05-5

Methyl beta-D-xylopyranoside

Cat. No. B147805
CAS RN: 612-05-5
M. Wt: 164.16 g/mol
InChI Key: ZBDGHWFPLXXWRD-JGWLITMVSA-N
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Description

Methyl beta-D-xylopyranoside is a sugar derivative that is a key compound in various synthetic and biological processes. It serves as a starting material or an intermediate in the synthesis of more complex molecules. The compound has been extensively studied due to its relevance in biochemistry and its potential applications in medicine and industry.

Synthesis Analysis

The synthesis of methyl beta-D-xylopyranoside derivatives has been achieved through various methods. A chemo-enzymatic synthesis approach was used to create 4-methylumbelliferyl beta-D-xylooligosides, which are substrates for beta-D-xylanase assays . Another method involved the regiospecific benzylation of methyl alpha-D-xylopyranoside to produce methyl 2,4-di-O-benzyl-alpha-D-xylopyranoside with a yield of 70% . Additionally, an efficient chemoenzymatic route was developed to synthesize methyl 4-O-benzyl-2,3-anhydro-beta-D-lyxopyranoside from methyl beta-D-xylopyranoside, which is an intermediate for preparing derivatives modified at C-2 .

Molecular Structure Analysis

Computational studies have been conducted to explore the conformational space of methyl 2,4-diacetyl-beta-D-xylopyranoside, a related compound. These studies have shown that the 1C4 chair is the most stable ring form in the gas phase, with solvents of increasing polarity shifting the equilibrium toward the 4C1 chair . The molecular structure of methyl beta-D-xylopyranoside also allows it to interact with metal ions, forming various complexes that depend on the solvent polarity and the presence of additional ligands .

Chemical Reactions Analysis

Methyl beta-D-xylopyranoside can undergo various chemical reactions, including transglycosylation and benzylation, to produce a range of oligosaccharides and derivatives. These reactions are often catalyzed by enzymes or facilitated by specific reagents and conditions . The compound's reactivity is crucial for its role in synthesizing biologically active molecules and studying enzyme activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl beta-D-xylopyranoside derivatives are influenced by their molecular structure and the presence of functional groups. For instance, the introduction of acetyl or benzyl groups can affect the compound's solubility, reactivity, and interaction with other molecules . These properties are essential for the compound's applications in various fields, including pharmaceuticals and materials science.

Scientific Research Applications

Proteoglycan Synthesis and Cell Proliferation

Methyl beta-D-xylopyranoside has been studied for its role in proteoglycan (PG) synthesis and cell proliferation. Specifically, it's been found that while methyl beta-D-xylopyranoside can stimulate the synthesis of free glycosaminoglycan chains, it does not significantly affect cell proliferation, suggesting that cells can maintain normal growth while experiencing disruptions in proteoglycan metabolism (Potter-Perigo et al., 1992).

Synthesis and Sulfation of Xylodextrins

Methyl beta-D-xylopyranoside has been used in the synthesis of xylodextrins. This process involves regioselective sulfation, which is critical for generating biologically active oligosaccharides for biomedical applications. The crystal structure of sodium methyl beta-D-xylopyranoside 4-O-sulfate hemihydrate, for instance, exhibits a pseudomonoclinic 2D supramolecular structure, indicating its potential for diverse biomedical applications (Abad-Romero et al., 2009).

Enzymic Deacylations

Research has been conducted on the enzymic deacylations of acylated methyl beta-D-xylopyranosides. This involves studying the selective pivaloylations and acetylations of methyl beta-D-xylopyranoside and the hydrolysis catalyzed by rabbit serum and esterases isolated from rabbit serum (Petrović et al., 1997).

Chemoenzymatic Synthesis Routes

Methyl beta-D-xylopyranoside has been a focus in chemoenzymatic synthesis routes. For example, an efficient route to methyl 4-O-benzyl-2,3-anhydro-beta-D-lyxopyranoside from methyl beta-D-xylopyranoside has been developed. This process involves regioselective enzymatic acetylation and deacetylation, highlighting its potential in synthesizing various derivatives (Mastihubová et al., 2004).

Stimulation of Free Chondroitin Sulfate Chains

Methyl beta-D-xylopyranoside is known to stimulate the synthesis of chondroitin sulfate in various cell types. This indicates that nonconnective tissue cells contain the enzymic machinery for synthesizing chondroitin sulfate, which is not typically utilized due to limited synthesis of core protein and/or xylosyltransferase (Schwartz et al., 1974).

Biochemical Analysis of Glycoside Hydrolase

The beta-xylosidase from Aspergillus awamori X-100, which is part of the family 3 glycoside hydrolase, has been analyzed biochemically. This enzyme demonstrates a unique transglycosylating ability to produce xylooligosaccharides, indicating its potential in understanding and manipulating complex carbohydrate structures (Eneyskaya et al., 2007).

Effects on Extracellular Matrix Proteoglycans

Methyl beta-D-xylopyranoside impacts the extracellular matrix proteoglycans of human endothelial cells. It reduces the incorporation of labeled proteoglycans into the extracellular matrix and stimulates the secretion of glycosaminoglycan chains, affecting cell adhesion and detachment (Gordon et al., 1986).

Safety And Hazards

Methyl beta-D-xylopyranoside should be kept away from food, drink, and animal feeding stuffs . It should be stored in a cool place and the container should be kept tightly sealed when not in use . In case of skin contact, wash off with soap and plenty of water . If inhaled, move the person into fresh air .

Future Directions

2-Deoxy-, 3-deoxy-, 2-deoxy-2-fluoro- and 3-deoxy-3-fluoro- derivatives of methyl β-d-xylopyranoside diacetates were prepared by a new common route via 2,3-anhydropentosides . This suggests potential future directions for the synthesis of Methyl beta-D-xylopyranoside derivatives.

properties

IUPAC Name

(2R,3R,4S,5R)-2-methoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4+,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDGHWFPLXXWRD-JGWLITMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883469
Record name .beta.-D-Xylopyranoside, methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl beta-D-xylopyranoside

CAS RN

612-05-5
Record name Methyl β-D-xylopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=612-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name .beta.-D-Xylopyranoside, methyl
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name .beta.-D-Xylopyranoside, methyl
Source EPA DSSTox
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Record name Methyl β-D-xylopyranoside
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
88
Citations
D Indurugalla - 1999 - library-archives.canada.ca
Whistler and VanEs reported that methyl 5-thio-[alpha]-D-xylopyranoside hydrolyzes approximately ten times faster than methyl [alpha]-D-xylopyranoside and methyl 5-thio-[beta]-D-…
Number of citations: 2 library-archives.canada.ca
S Kosanam, R Pasupula - Advances in Traditional Medicine, 2023 - Springer
… In this study, Methyl beta d-xylopyranoside is a Methyl glycoside, which was identified as a … The small molecule methyl beta d-xylopyranoside is a robust antioxidant that may act against …
Number of citations: 0 link.springer.com
S Takagi, GA Jeffrey - Acta Crystallographica Section B: Structural …, 1977 - scripts.iucr.org
The crystal structures of floL-arabinose, CsH~ 005, and methyl fl-D-xylopyranoside, C6H1205, have been refined using neutron diffraction data. In the fl-arabinose structure, the …
Number of citations: 74 scripts.iucr.org
PJ Garegg, W Feldheim, C Frisell - Acta Chemica Scandinavica, 1962 - cir.nii.ac.jp
Partial Acetylation Studies on Benzyl 4-O-Methyl-beta-D-xylopyranoside. | CiNii Research … Partial Acetylation Studies on Benzyl 4-O-Methyl-beta-D-xylopyranoside. …
Number of citations: 48 cir.nii.ac.jp
SA Barker, MC Keith, M Stacey, DBE Stroud - 1962 - osti.gov
Where difficulty is encountered in the chemical synthesis of a disaccharide glycoside labelled with C{sub 6}{sup 14} specifically in only one of its sugar moieties it is often convenient to …
Number of citations: 0 www.osti.gov
RF Helm, J Ralph - Carbohydrate research, 1993 - agris.fao.org
… are available in 11 steps from L-arabinose and methyl beta-D-xylopyranoside in 17% overall yield (based on methyl beta-D-xylopyranoside). The corresponding (1 leads to 2) materials …
Number of citations: 0 agris.fao.org
P BIELY, G Cote, L KREMNICKY… - Carbohydrate …, 1999 - ars.usda.gov
… Based on the kinetics of deacetylation of diacetates of methyl beta-D-xylopyranoside, it has been hypothesized that the mechanism of deacetylation by AcXEs at positions 2 and 3, when …
Number of citations: 12 www.ars.usda.gov
EV EVTUSHENKO - 1974 - pascal-francis.inist.fr
… PREPARATION OF PARTIAL METHYLATION PRODUCTS FROM METHYL BETA -D-XYLOPYRANOSIDE … PREPARATION OF PARTIAL METHYLATION PRODUCTS FROM METHYL BETA -D-XYLOPYRANOSIDE …
Number of citations: 0 pascal-francis.inist.fr
HM Hannoda, JM Badr, DTA Yousef - Natural Product Sciences, 2007 - koreascience.kr
Investigation of the chloroform soluble fraction of the red alga Liagora farinosa, collected from Hurghada at the Red Sea resulted in the isolation of three compounds; a nucleoside (…
Number of citations: 8 koreascience.kr
M Klaassen, P Klufers - Zeitschrift fuer Anorganische und Allgemeine …, 1994 - hero.epa.gov
… Methyl beta-D-xylopyranoside forms a chelate complex with copper(II) ions in aqueous, alkaline solution after deprotonation at O-2 and O-3. In the blue crystals, Cu(II) is further …
Number of citations: 2 hero.epa.gov

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